4-Iodobenzofuran-3(2H)-one

描述

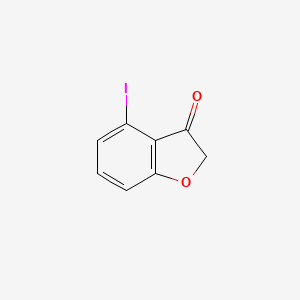

4-Iodobenzofuran-3(2H)-one is a halogenated benzofuran derivative characterized by an iodine atom at the 4-position of the benzofuran-3(2H)-one scaffold. The benzofuran-3(2H)-one core consists of a fused benzene and furan ring system with a ketone group at the 3-position. Iodine’s high atomic radius and polarizability enhance intermolecular interactions, such as halogen bonding, which can modulate binding affinities in pharmacological contexts .

属性

IUPAC Name |

4-iodo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUOARWKTQCIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697756 | |

| Record name | 4-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-16-8 | |

| Record name | 4-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-iodophenylacetic acid derivatives. The reaction typically requires a base-induced intramolecular cyclization under mild conditions. For example, a base such as sodium hydroxide can be used to induce cyclization, resulting in the formation of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

化学反应分析

Types of Reactions: 4-Iodobenzofuran-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzofuran derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzofurans.

Oxidation Reactions: Products include oxidized benzofuran derivatives.

Reduction Reactions: Products include reduced benzofuran derivatives.

科学研究应用

4-Iodobenzofuran-3(2H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Iodobenzofuran-3(2H)-one involves its interaction with various molecular targets. The iodine atom at the 4-position can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The benzofuran ring structure allows for π-π interactions and hydrogen bonding, further contributing to its mechanism of action.

相似化合物的比较

Halogenated Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

Iodine’s electron-withdrawing nature and large atomic radius differentiate 4-iodobenzofuran-3(2H)-one from chloro- or fluoro-substituted analogs. For example:

- 2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (): Chlorine atoms at the 2- and 4-positions increase molecular weight (MW: ~337.2 g/mol) and logP (enhanced lipophilicity), but reduce aqueous solubility compared to hydroxylated derivatives.

Table 1. Comparison of Halogenated Benzofuranones

Ring Size and Saturation

- Dihydro-3-iodofuran-2(3H)-one (): A five-membered saturated furan with iodine at the 3-position.

- 4-Hydroxy-2,5-dimethylfuran-3(2H)-one (): A flavoring agent with a simpler furanone structure. The absence of iodine and aromatic rings limits its pharmacological utility but highlights the role of substituents in modulating safety profiles .

Functional Group Variations

- Phenolphthalein monophosphate (): A phosphate-substituted isobenzofuranone. The phosphate group enhances water solubility but introduces metabolic instability, contrasting with iodine’s balance of lipophilicity and stability .

- 3-Isobutylidenephthalide (): An alkylidene-substituted isobenzofuranone. The unsaturated side chain increases reactivity, suggesting that this compound’s iodine may offer synthetic versatility (e.g., Suzuki coupling) .

Pharmacokinetic Considerations

While hydroxylated benzofuranones () exhibit high bioavailability (0.55–0.56), iodinated analogs may face challenges due to increased molecular weight and polarity. However, halogen bonding could mitigate these limitations by improving target engagement .

生物活性

4-Iodobenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the IUPAC name 4-iodobenzo[b]furan-3(2H)-one, features a benzofuran core substituted with an iodine atom. Its molecular formula is C9H6IO, and it has a molecular weight of approximately 244.05 g/mol. The presence of the iodine atom is crucial for its biological activity, influencing its interaction with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for skin pigmentation disorders and melanoma treatment .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects against various pathogens.

- Anticancer Properties : Research indicates that derivatives of benzofuran compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy .

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

-

Tyrosinase Inhibition Study :

A study investigated the inhibitory effects of various benzofuran derivatives on human tyrosinase. Results indicated that this compound significantly reduced enzyme activity, suggesting its potential use in treating hyperpigmentation disorders. -

Antimicrobial Efficacy :

In a laboratory setting, this compound was tested against common bacterial pathogens. The compound displayed notable antibacterial activity, particularly against strains resistant to conventional antibiotics. -

Cancer Cell Line Testing :

Research involving human cancer cell lines revealed that treatment with this compound led to increased apoptotic markers compared to controls, indicating its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Iodobenzofuran-3(2H)-one with high purity?

- Methodological Answer : Optimize iodination conditions using electrophilic substitution reactions. For example, employ iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures to isolate crystalline products. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify the iodobenzofuranone scaffold .

Q. How can spectroscopic techniques distinguish this compound from its analogs?

- Methodological Answer : Use ¹H NMR to identify deshielded aromatic protons adjacent to the iodine substituent (δ 7.5–8.5 ppm). In ¹³C NMR, the carbonyl carbon (C-3) appears at ~175 ppm, while the iodine-bearing carbon (C-4) shows a downfield shift due to its electronegativity. IR spectroscopy confirms the lactone carbonyl stretch (~1740 cm⁻¹). Compare with analogs lacking iodine (e.g., bromo derivatives) to validate specificity .

Q. What purification strategies mitigate halogen-related byproducts in iodobenzofuranone synthesis?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates iodinated products from dihalogenated byproducts. For persistent impurities, employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. Confirm purity via melting point analysis and mass spectrometry (e.g., ESI-MS) .

Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data at 150 K to minimize thermal motion artifacts. Use density functional theory (DFT)-optimized structures (e.g., B3LYP/6-311G**) to validate experimental bond lengths and angles, particularly the C–I bond (~2.10 Å) and lactone ring geometry .

Advanced Research Questions

Q. How do hybrid DFT functionals improve computational modeling of this compound’s electronic properties?

- Methodological Answer : Combine exact exchange (e.g., B3LYP) with gradient-corrected correlation functionals (e.g., Lee-Yang-Parr) to accurately model iodine’s relativistic effects on electron density. Calculate HOMO-LUMO gaps to predict reactivity, and compare with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) .

Q. What mechanisms explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom acts as a leaving group in palladium-catalyzed reactions. Optimize conditions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80°C. Monitor reaction kinetics via GC-MS and characterize biaryl products via HRMS and NOESY for stereochemical analysis .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

- Methodological Answer : Perform dose-response assays (IC₅₀) across multiple cell lines (e.g., Gram-positive bacteria vs. mammalian cells). Use statistical tools like ANOVA to identify concentration-dependent trends. Cross-validate with molecular docking studies to assess target specificity (e.g., binding to bacterial DNA gyrase vs. human topoisomerases) .

Q. What strategies link structural modifications of this compound to enhanced photophysical properties?

- Methodological Answer : Introduce electron-donating groups (e.g., –OCH₃ at C-6) to redshift fluorescence emission. Characterize using time-resolved spectroscopy and compare quantum yields (Φ) with unmodified analogs. Computational TD-DFT simulations predict excited-state behavior, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。